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Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

Introduction

2-Methoxy-4-methylaniline, also known as 4-methyl-o-anisidine, is a valuable substituted
aniline derivative that serves as a crucial intermediate in the synthesis of various high-value
organic molecules. Its structural motif is found in a range of pharmaceuticals, agrochemicals,
and dyes. The controlled and efficient synthesis of this compound is therefore of significant
interest to researchers in organic synthesis and drug development.

This application note provides a detailed, two-step protocol for the synthesis of 2-Methoxy-4-
methylaniline, commencing from the readily available starting material, 2-nitro-p-cresol. The
synthetic strategy involves an initial O-methylation of the phenolic hydroxyl group, followed by
the selective reduction of the nitro functionality to the corresponding amine. This guide is
designed to provide not only a step-by-step experimental procedure but also the underlying
scientific rationale for key experimental choices, ensuring a reproducible and scalable process.

Overall Synthetic Scheme

The synthesis of 2-Methoxy-4-methylaniline from 2-nitro-p-cresol is a two-step process. The
first step is the methylation of the phenolic hydroxyl group of 2-nitro-p-cresol to form the
intermediate, 1-methoxy-4-methyl-2-nitrobenzene. The second step is the reduction of the nitro
group of the intermediate to an amine, yielding the final product.
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Step 1: Methylation Step 2: Reduction
(CH3)2S04, NaOH N2H4-H20, Pd/C

2-nitro-p-cresol > 1-methoxy-4-methyl-2-nitrobenzene > 2-Methoxy-4-methylaniline

Click to download full resolution via product page

Figure 1: Overall synthetic route from 2-nitro-p-cresol to 2-Methoxy-4-methylaniline.

Part 1: Methylation of 2-nitro-p-cresol

The first step in the synthesis is the O-methylation of the phenolic hydroxyl group of 2-nitro-p-
cresol. This is achieved by reacting 2-nitro-p-cresol with a suitable methylating agent in the
presence of a base. Dimethyl sulfate is a highly effective and commonly used methylating
agent for this transformation due to its high reactivity.[1][2][3] The presence of a base, such as
sodium hydroxide, is crucial to deprotonate the phenolic hydroxyl group, forming a more
nucleophilic phenoxide ion which then attacks the electrophilic methyl group of dimethyl sulfate
in an SN2 reaction.[2][3]

Reaction Mechanism: O-Methylation

Deprotonation SN2 Attack

NaOH Dimethyl sulfate |

2-nitro-p-cresol > Phenoxide ion » 1-methoxy-4-methyl-2-nitrobenzene

Click to download full resolution via product page

Figure 2: Reaction mechanism for the O-methylation of 2-nitro-p-cresol.

Experimental Protocol: Synthesis of 1-methoxy-4-
methyl-2-nitrobenzene

Materials and Reagents:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1582082?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582082?utm_src=pdf-body
https://patents.google.com/patent/US1564214A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11983181/
https://pubmed.ncbi.nlm.nih.gov/40224406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11983181/
https://pubmed.ncbi.nlm.nih.gov/40224406/
https://www.benchchem.com/product/b1582082?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Molar Mass ( g/mol

Reagent | Amount Moles
2-nitro-p-cresol 153.14 15.3¢g 0.1
Sodium Hydroxide 40.00 449 0.11
Dimethyl Sulfate 126.13 13.9 g (10.5mL) 0.11
Dichloromethane - 150 mL

Water - 100 mL

Brine - 50 mL

Anhydrous Sodium

.S.
Sulfate a

Procedure:

e In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a condenser, dissolve 15.3 g (0.1 mol) of 2-nitro-p-cresol in 100 mL of
dichloromethane.

» In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of
water and add it to the dropping funnel.

e Cool the reaction flask to 0-5 °C using an ice bath.

e Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes with
vigorous stirring.

 After the addition is complete, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise
via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

» Once the addition of dimethyl sulfate is complete, remove the ice bath and allow the reaction
mixture to warm to room temperature. Stir for an additional 2-3 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.
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o Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

e The crude product can be purified by recrystallization from ethanol or by column
chromatography on silica gel.

Safety Precautions for Dimethyl Sulfate:

Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a probable
human carcinogen.[4][5] It must be handled with extreme caution in a well-ventilated fume
hood, wearing appropriate personal protective equipment (PPE), including impermeable
gloves, safety goggles, and a lab coat.[4][6] In case of skin contact, wash the affected area
immediately and thoroughly with soap and water.[4] Any waste containing dimethyl sulfate
should be quenched with a solution of aqueous ammonia or sodium hydroxide before disposal
according to institutional guidelines.[7]

Characterization of 1-methoxy-4-methyl-2-nitrobenzene

» Appearance: Yellow solid.

« 1H NMR (CDCI3, 400 MHz): & 7.75 (d, J = 2.0 Hz, 1H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H), 6.90
(d, J = 8.4 Hz, 1H), 3.92 (s, 3H), 2.38 (s, 3H).

e 13C NMR (CDCI3, 100 MHz): 6 152.0, 140.1, 134.5, 125.9, 125.4, 112.9, 56.5, 16.2.[8]

e IR (ATR, cm-1): 1575 (asymmetric NO2 stretch), 1340 (symmetric NO2 stretch), 1270 (C-O-
C stretch), 2950 (C-H stretch).[9]

Part 2: Reduction of 1-methoxy-4-methyl-2-
nitrobenzene

The second step is the reduction of the nitro group of the methylated intermediate to an amine
to yield the final product, 2-Methoxy-4-methylaniline. A variety of reducing agents can be
employed for this transformation, including catalytic hydrogenation with H2 gas over a metal
catalyst (e.g., Pd/C, PtO2) or metal-mediated reductions (e.g., Sn/HCI, Fe/HCI). An increasingly
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popular and convenient alternative is catalytic transfer hydrogenation, which avoids the need
for handling gaseous hydrogen.[10][11] In this protocol, we will utilize hydrazine hydrate as the
hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[12][13]

Reaction Mechanism: Catalytic Transfer Hydrogenation

The mechanism of catalytic transfer hydrogenation with hydrazine involves the decomposition
of hydrazine on the surface of the palladium catalyst to generate diimide (N2H2) and hydrogen
gas in situ. These species then act as the reducing agents for the nitro group. The reduction
proceeds through nitroso and hydroxylamine intermediates to the final amine.[11]

1-methoxy-4-methyl- H[H] Nitroso intermediate H[H] Hydroxylamine H[H] 2-Methoxy-4-methylaniline
2-nitrobenzene intermediate

Click to download full resolution via product page

Figure 3: Simplified reaction pathway for the reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Methoxy-4-
methylaniline

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Amount Moles
1-methoxy-4-methyl-
) 167.16 16.7 g 0.1
2-nitrobenzene
Palladium on Carbon
05¢g
(10%)
Hydrazine Hydrate
50.06 9.49g(9.1mL) 0.15
(80%)
Ethanol 200 mL
Ethyl Acetate 150 mL
Water 100 mL
Brine 50 mL
Anhydrous Sodium
.S.
Sulfate g
Procedure:

e In a 500 mL round-bottom flask, dissolve 16.7 g (0.1 mol) of 1-methoxy-4-methyl-2-

nitrobenzene in 200 mL of ethanol.

o Carefully add 0.5 g of 10% Pd/C to the solution.

o Heat the mixture to reflux with stirring.

e Add 9.4 g (9.1 mL, 0.15 mol) of 80% hydrazine hydrate dropwise to the refluxing mixture

over a period of 1 hour.

 After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the

reaction by TLC.

» Once the reaction is complete, cool the mixture to room temperature and filter it through a

pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.
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o Combine the filtrates and remove the solvent under reduced pressure.

e Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50
mL of brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

The product can be purified by vacuum distillation or column chromatography if necessary.

Characterization of 2-Methoxy-4-methylaniline

e Appearance: Colorless to pale yellow oil or low melting solid.

« 1H NMR (CDCI3, 400 MHz): & 6.68 (d, J = 7.8 Hz, 1H), 6.62 (d, J = 1.8 Hz, 1H), 6.57 (dd, J =
7.8, 1.8 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H), 2.25 (s, 3H).[14]

e 13C NMR (CDCI3, 100 MHz): 6 147.2, 137.1, 128.9, 121.3, 117.8, 110.1, 55.4, 20.7.
e Mass Spectrometry (GC-MS): m/z 137 (M+), 122, 94.[15]

e IR (Vapor Phase, cm-1): 3440, 3360 (N-H stretch), 3050, 2950 (C-H stretch), 1620 (N-H
bend), 1510 (C=C stretch), 1240 (C-O-C stretch).[15]

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of 2-
Methoxy-4-methylaniline from 2-nitro-p-cresol. The two-step synthesis, involving O-
methylation followed by catalytic transfer hydrogenation, offers a practical route to this valuable
intermediate. The detailed protocols, including reagent quantities, reaction conditions, and
safety precautions, are designed to be easily followed by researchers in a laboratory setting.
The inclusion of mechanistic insights and characterization data for both the intermediate and
the final product enhances the educational value and practical utility of this guide. By adhering
to the procedures outlined herein, researchers can confidently and safely synthesize 2-
Methoxy-4-methylaniline for their ongoing research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis of 2-Methoxy-4-methylaniline: A
Comprehensive Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582082#synthesis-of-2-methoxy-4-methylaniline-
from-2-nitro-p-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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